

Solubility Profile of 2-Amino-5-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-nitrobenzonitrile

Cat. No.: B098050

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-Amino-5-nitrobenzonitrile** (CAS No: 17420-30-3) in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the existing qualitative data, alongside detailed experimental protocols to enable researchers to determine quantitative solubility in their specific applications.

Qualitative Solubility Summary

2-Amino-5-nitrobenzonitrile is a crystalline powder, appearing as a yellow to brownish solid. [1] Its molecular structure, containing both a polar amino (-NH₂) group and a polar nitro (-NO₂) group, as well as a less polar benzonitrile framework, results in a nuanced solubility profile.

The presence of the amino group suggests the potential for hydrogen bonding with protic solvents, which would enhance solubility.[2] However, the overall aromatic structure contributes to its solubility in a range of organic solvents.

Based on available data, the solubility of **2-Amino-5-nitrobenzonitrile** can be qualitatively summarized as follows:

- Readily Soluble in: Acetone, Chloroform, Benzene.[1]
- Slightly or Sparingly Soluble in: Dimethyl sulfoxide (DMSO), Ethanol, Water.[1]

- Predicted to be Soluble in: Polar aprotic solvents such as Dimethylformamide (DMF).
- Predicted to be Sparingly to Moderately Soluble in: Other polar protic solvents like Methanol, where heating may be required to increase dissolution.

There is some conflicting information regarding its solubility in polar protic solvents like water and ethanol, with one source suggesting greater solubility due to hydrogen bonding and another stating it is sparingly soluble.[\[1\]](#)[\[2\]](#) This underscores the importance of experimental determination for specific applications. The solubility in aqueous solutions may also be influenced by pH.[\[2\]](#)

Table 1: Qualitative Solubility of 2-Amino-5-nitrobenzonitrile in Common Solvents

Solvent	Solvent Type	Qualitative Solubility	Reference
Acetone	Polar Aprotic	Readily Soluble	[1]
Benzene	Non-Polar	Readily Soluble	[1]
Chloroform	Non-Polar	Readily Soluble	[1]
Dimethyl sulfoxide (DMSO)	Polar Aprotic	Slightly Soluble	[1]
Ethanol	Polar Protic	Sparingly Soluble	[1]
Water	Polar Protic	Sparingly Soluble	[1]

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following section details a generalized experimental protocol based on the widely accepted shake-flask method. This method is reliable for determining the thermodynamic solubility of a compound.

Shake-Flask Method for Equilibrium Solubility

This protocol involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined.

Materials:

- **2-Amino-5-nitrobenzonitrile** (solid, high purity)
- Selected solvents (analytical grade)
- Vials or flasks with airtight seals
- Temperature-controlled orbital shaker or magnetic stirrer
- Analytical balance
- Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, to be tested for compatibility with the solvent)
- Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC system, or gravimetric analysis equipment)

Procedure:

- Sample Preparation: Add an excess amount of solid **2-Amino-5-nitrobenzonitrile** to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
- Solvent Addition: Add a known volume or mass of the desired solvent to each vial.
- Equilibration: Securely seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the samples at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

- Sample Extraction: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial for analysis. This step is critical to remove any undissolved solid particles.
- Quantitative Analysis: Determine the concentration of **2-Amino-5-nitrobenzonitrile** in the filtered saturated solution using one of the analytical methods described below.

Quantitative Analysis of the Saturated Solution

The concentration of the solute in the saturated solution can be determined by several methods.

2.2.1. Gravimetric Analysis

This is a straightforward method for determining the mass of the dissolved solid.

Procedure:

- Accurately weigh a clean, dry evaporating dish.
- Pipette a known volume of the filtered saturated solution into the evaporating dish.
- Gently evaporate the solvent under a fume hood or using a rotary evaporator.
- Once the solvent has completely evaporated, dry the dish containing the solid residue in an oven at a temperature below the melting point of **2-Amino-5-nitrobenzonitrile** (melting point is approximately 200-207 °C) until a constant weight is achieved.
- Cool the dish in a desiccator and weigh it accurately.
- The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish. Solubility can then be expressed in units such as g/100 mL or mg/L.

2.2.2. UV-Vis Spectrophotometry

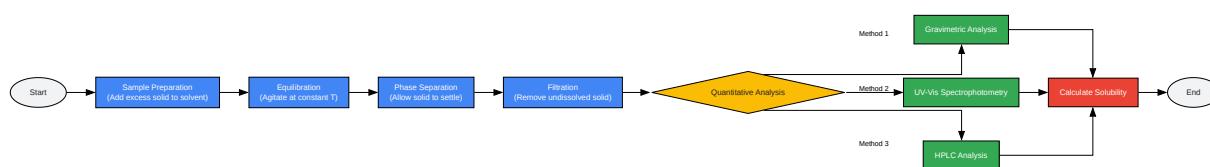
This method is suitable if **2-Amino-5-nitrobenzonitrile** has a significant absorbance in the UV-Vis region and does not degrade in the chosen solvent.

Procedure:

- Determine λ_{max} : Prepare a dilute solution of **2-Amino-5-nitrobenzonitrile** in the solvent of interest and scan its absorbance across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_{max}).
- Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λ_{max} and plot a graph of absorbance versus concentration to create a calibration curve.
- Analyze the Saturated Solution: Dilute the filtered saturated solution with a known volume of the solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λ_{max} .
- Use the calibration curve to determine the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution.

2.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.


Procedure:

- Method Development: Develop a suitable HPLC method (e.g., reverse-phase) for the separation and quantification of **2-Amino-5-nitrobenzonitrile**. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.
- Prepare a Calibration Curve: Prepare a series of standard solutions of **2-Amino-5-nitrobenzonitrile** of known concentrations. Inject a fixed volume of each standard solution into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.
- Analyze the Saturated Solution: Dilute the filtered saturated solution with a known volume of the mobile phase. Inject the same fixed volume of the diluted solution into the HPLC system and record the peak area.

- Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Nitroanthranilonitrile | 17420-30-3 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [Solubility Profile of 2-Amino-5-nitrobenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098050#solubility-of-2-amino-5-nitrobenzonitrile-in-common-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com